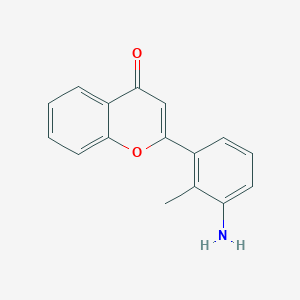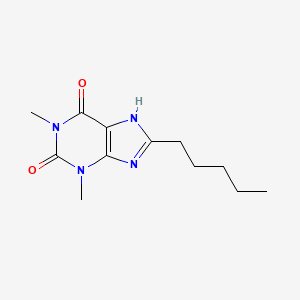![molecular formula C10H7F3N2O2 B11866346 6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)
6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-3-カルボン酸は、イミダゾ[1,2-a]ピリジン類に属する複素環式化合物です。この化合物は、トリフルオロメチル基とカルボン酸部分を有する独自の構造的特徴で知られています。
製法
合成経路と反応条件
6-メチル-2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-3-カルボン酸の合成は、一般的に、適切な前駆体を特定の条件下で環化させることを伴います。一般的な方法の1つは、2-アミノピリジンを適切なアルデヒドまたはケトンと反応させ、続いてトリフルオロメチル化剤で環化させる方法です。 反応条件では、多くの場合、環化プロセスを促進するために、強酸または強塩基、高温、および場合によっては触媒の使用が必要になります .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模な規模で行われます。このプロセスは、収率と純度が最適化されており、多くの場合、連続フロー反応器と自動化システムが使用され、一貫性のある生産が確保されています。 高度な精製技術(結晶化やクロマトグラフィーなど)を使用することも一般的であり、高純度の製品が得られます .
化学反応解析
反応の種類
6-メチル-2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-3-カルボン酸は、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、対応する酸化物または他のより高い酸化状態の誘導体を形成するために酸化することができます。
還元: 還元反応により、カルボン酸基をアルコールまたは他の還元された形態に変換することができます。
置換: トリフルオロメチル基およびイミダゾ[1,2-a]ピリジン環上の他の位置は、さまざまな求核試薬または求電子試薬と置換反応を起こすことができます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核試薬または求電子試薬が含まれます。 反応条件には、多くの場合、目的の変換を達成するために、特定の溶媒、温度、および触媒が含まれます .
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物またはケトンを生成し、還元はアルコールを生成し、置換反応はさまざまな官能基を分子に導入することができます .
科学研究への応用
6-メチル-2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-3-カルボン酸は、幅広い科学研究への応用を有しています。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されています。
生物学: この化合物は、抗菌剤および抗真菌剤として潜在的な効力を示しており、生物学研究の対象となっています。
医学: その独自の構造的特徴は、特に感染症や癌の治療における創薬の候補としています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a trifluoromethylating agent. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products .
化学反応の分析
Types of Reactions
6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols, and substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological research.
Medicine: Its unique structural features make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
作用機序
6-メチル-2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-3-カルボン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。生物系では、特定の酵素やタンパク質の活性を阻害し、抗菌作用または抗癌作用を引き起こす可能性があります。 トリフルオロメチル基はこれらの標的への結合親和性を高め、カルボン酸部分は細胞成分との相互作用を促進する可能性があります .
類似化合物の比較
類似化合物
- 2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸
- 6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸
- 2-トリフルオロメチルイミダゾ[1,2-a]ピリジン-6-カルボン酸
独自性
6-メチル-2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-3-カルボン酸は、トリフルオロメチル基とカルボン酸部分の両方が存在するため、独特です。この組み合わせにより、類似化合物と比較して、異なる化学反応性と生物活性をもたらします。 トリフルオロメチル基は、その親油性と代謝安定性を高め、カルボン酸基は、さらなる官能化と生物学的標的との相互作用の機会を提供します .
類似化合物との比較
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Trifluoromethylimidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness
6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboxylic acid group provides opportunities for further functionalization and interaction with biological targets .
特性
分子式 |
C10H7F3N2O2 |
|---|---|
分子量 |
244.17 g/mol |
IUPAC名 |
6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O2/c1-5-2-3-6-14-8(10(11,12)13)7(9(16)17)15(6)4-5/h2-4H,1H3,(H,16,17) |
InChIキー |
VIYRKDXAKLBBAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC(=C2C(=O)O)C(F)(F)F)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine](/img/structure/B11866276.png)

![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)
![1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11866304.png)


![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)




